5-Ethenyl-1,3-oxazolidin-2-one
Description
Overview of Oxazolidinone Heterocycles in Synthetic Chemistry
Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms within the ring. lookchem.com The 2-oxazolidinone (B127357) scaffold, in particular, is a cornerstone in modern synthetic and medicinal chemistry. These heterocycles are recognized for their diverse applications, serving as chiral auxiliaries in asymmetric synthesis, building blocks for complex natural products, and as the core structural motif in a range of biologically active compounds. researchgate.netresearchgate.net
The utility of oxazolidinones stems from their unique combination of stability and reactivity. The ring system is generally stable under many reaction conditions, yet it can be selectively functionalized or cleaved when necessary. researchgate.net In medicinal chemistry, the oxazolidinone ring is considered a privileged scaffold. This is exemplified by the antibiotic Linezolid (B1675486), the first clinically approved drug in this class, which targets bacterial protein synthesis by binding to the ribosome. The success of Linezolid has spurred extensive research into new oxazolidinone derivatives with potential antibacterial, anticancer, and neuroprotective activities. acs.org
The synthesis of the oxazolidinone ring has been a subject of intense study, with numerous methods developed to control its formation, including stereoselective approaches. researchgate.net These methods often involve the cyclization of amino alcohols with phosgene (B1210022) or its equivalents, or the reaction of epoxides with isocyanates. ontosight.ai More recent developments focus on greener, more efficient catalytic methods, including palladium-catalyzed and gold-catalyzed reactions to construct the oxazolidinone core. researchgate.netorganic-chemistry.org
| Property | Description | Source(s) |
| Core Structure | Five-membered heterocyclic ring with nitrogen and oxygen atoms. | lookchem.com |
| Key Isomer | 2-Oxazolidinone is the most investigated for drug discovery. | |
| Applications | Chiral auxiliaries, pharmaceutical scaffolds, synthetic intermediates. | researchgate.netresearchgate.netacs.org |
| Biological Activity | Antibacterial, anticancer, anti-inflammatory, neuroprotective. | lookchem.comacs.org |
Significance of the Ethenyl Moiety for Reactivity and Polymerization
The ethenyl group, also known as a vinyl group (-CH=CH₂), is a fundamental functional group in organic chemistry characterized by a carbon-carbon double bond. chemsrc.com This double bond is a site of high electron density, making the ethenyl moiety highly reactive and susceptible to a variety of chemical transformations, most notably addition reactions.
The presence of an ethenyl group on a molecule like 5-ethenyl-1,3-oxazolidin-2-one imparts several key reactive properties:
Polymerization: The double bond allows the molecule to act as a monomer in polymerization reactions. Vinyl monomers can undergo free-radical, anionic, or cationic polymerization to form long polymer chains. organic-chemistry.org The resulting polymers, poly(vinyl oxazolidinone)s, can have unique properties and applications, for instance, as complexing agents or in coating compositions. lookchem.com
Addition Reactions: The double bond can readily undergo addition reactions with a wide range of reagents, including halogens, hydrogen halides, and water. This allows for the straightforward introduction of new functional groups.
Cross-Coupling Reactions: The vinyl group can participate in powerful carbon-carbon bond-forming reactions, such as those catalyzed by palladium or iron. This enables the synthesis of more complex molecular architectures.
Cycloadditions: The ethenyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to construct new ring systems.
The reactivity of the ethenyl group is crucial for the synthesis of functional materials and for modifying the structure of pharmaceutical compounds. nih.gov The ability to polymerize or to be functionalized through its double bond makes this compound a versatile building block. nih.gov
| Reaction Type | Description | Source(s) |
| Polymerization | Monomers link to form polymers via radical, anionic, or cationic mechanisms. | organic-chemistry.orgrsc.org |
| Addition Reactions | The double bond breaks to allow the addition of various atoms or groups. | chemsrc.com |
| Cross-Coupling | Formation of new C-C bonds, often catalyzed by transition metals. | |
| Cycloaddition | Participation in ring-forming reactions. |
Historical Context and Evolution of Research on Vinyl Oxazolidinones
Research into vinyl oxazolidinones, particularly N-vinyl-2-oxazolidinone (a structural isomer of the title compound), began to gain traction in the mid-20th century. enaminestore.com Early synthetic methods were often multi-step processes with modest yields. For example, one of the initial preparations involved the dehydrochlorination of N-(2-chloroethyl)-2-oxazolidinone. lookchem.com Another approach was the pyrolysis of N-(2-acetoxyethyl)-2-oxazolidinone at very high temperatures, which risked decomposition of the oxazolidinone ring. lookchem.com
The interest in these compounds was driven by their utility in polymer chemistry. Polymers derived from N-vinyl-2-oxazolidinone were found to be useful as complexing agents for phenols and dyes, and in the formulation of plastics, adhesives, and coatings. lookchem.com
Over the decades, synthetic methodologies have evolved to become more efficient and versatile. Modern approaches for synthesizing vinyl oxazolidinones include:
Palladium-catalyzed synthesis: Highly regioselective methods have been developed for the three-component synthesis of 5-vinyloxazolidin-2-ones from 2,3-allenic amines, organic iodides, and carbon dioxide under mild conditions. researchgate.net
Gold-catalyzed synthesis: Gold catalysts have been used for the rearrangement of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones, which are isomers of vinyl oxazolidinones and can be valuable synthetic precursors. organic-chemistry.org
Synthesis from amino alcohols and vinyl sulfonium (B1226848) salts: This method provides a route to N-vinyloxazolidinones, with the outcome dependent on the nitrogen-protecting group used. nih.gov
The focus has also expanded beyond polymer applications. With the discovery of the biological importance of the oxazolidinone ring, there is growing interest in using vinyl oxazolidinones as building blocks in medicinal chemistry. nih.gov The vinyl group provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov The development of stereoselective syntheses of chiral vinyl oxazolidinones has further enhanced their value, particularly as precursors for enantiomerically pure pharmaceuticals.
Scope and Research Aims for this compound
While extensive research exists for N-vinyl and other substituted oxazolidinones, dedicated studies on this compound are less common. However, based on the known chemistry of its constituent functional groups, the primary research aims for this specific compound can be clearly delineated.
The key structural feature of this compound is the placement of the reactive vinyl group at the C5 position of the oxazolidinone ring. This position is often a site for stereochemistry, meaning that chiral versions of the molecule, such as (S)-5-ethenyl-1,3-oxazolidin-2-one or (R)-5-ethenyl-1,3-oxazolidin-2-one, could serve as valuable chiral building blocks.
Future research on this compound is likely to be concentrated in the following areas:
Asymmetric Synthesis: Developing efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-5-ethenyl-1,3-oxazolidin-2-one. This would unlock its potential as a chiral synthon for creating complex molecules with specific three-dimensional structures, which is critical in drug development. A related compound, (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one, is already available as a building block, indicating the feasibility and interest in such chiral structures.
Polymer Chemistry: Investigating its polymerization and copolymerization with other monomers. The goal would be to synthesize novel polymers with tailored properties, such as thermal stability, solubility, and functional group accessibility. These materials could find applications in advanced coatings, membranes, or as scaffolds in materials science.
Medicinal Chemistry: Using this compound as a scaffold for the synthesis of new potential therapeutic agents. The vinyl group serves as a versatile handle for diversification through reactions like Heck coupling, Michael addition, or epoxidation, allowing for the creation of libraries of novel oxazolidinone derivatives to be screened for biological activity.
Mechanistic Studies: Exploring the unique reactivity of the C5-vinyl group in comparison to the more extensively studied N-vinyl isomers. This includes detailed investigations into its participation in metal-catalyzed cross-coupling reactions and cycloadditions to understand and optimize reaction outcomes.
In essence, this compound stands as a versatile and underexplored molecule with significant potential across multiple domains of chemical science. Future research will be crucial in fully realizing its utility as a synthetic building block and a precursor to advanced materials and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
5-ethenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-6-5(7)8-4/h2,4H,1,3H2,(H,6,7) |
InChI Key |
GNZILXAKGXNEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethenyl 1,3 Oxazolidin 2 One and Its Precursors
Classical Synthetic Routes to Oxazolidinones
The construction of the foundational oxazolidinone ring system can be achieved through several well-established synthetic strategies. These classical routes provide the essential framework upon which the ethenyl group can be subsequently installed or incorporated.
Cyclization Reactions from Amino Alcohols and Carbonyl Derivatives
A cornerstone of oxazolidinone synthesis is the cyclization of β-amino alcohols with a carbonyl source. researchgate.netresearchgate.net This approach is widely utilized due to the ready availability of amino alcohol starting materials, which can often be derived from natural sources like amino acids. wikipedia.org The carbonylating agent plays a crucial role, with reagents like phosgene (B1210022) and its derivatives, such as carbonyldiimidazole (CDI), being effective. researchgate.netrsc.org However, the toxicity of phosgene has led to the development of safer alternatives. rsc.org Dimethyl carbonate, for instance, has been successfully employed in the presence of a base for the synthesis of 1,3-oxazolidin-2-ones from 1,2-amino alcohols. researchgate.net Microwave-assisted methodologies using dimethyl carbonate have also been developed, offering a rapid and efficient one-pot cyclization-methylation process. nih.gov
| Reactants | Carbonyl Source | Catalyst/Conditions | Product | Reference(s) |
| β-Amino alcohol | Phosgene derivatives (e.g., CDI) | Base | 2-Oxazolidinone (B127357) | researchgate.netrsc.org |
| 1,2-Amino alcohol | Dimethyl carbonate | Base (e.g., phosphazene) | 1,3-Oxazolidin-2-one | researchgate.net |
| Amino alcohol | Dimethyl carbonate | Tetrabutylammonium chloride (TBAC), Microwave | 4-Substituted-3-methyl-1,3-oxazolidin-2-one | nih.gov |
| Amino alcohol | Ethyl imidazole-1-carboxylate (EImC) | - | Substituted oxazolidin-2-one | researchgate.net |
Ring-Opening and Annulation Strategies
Ring-opening and annulation (ring-forming) reactions provide another versatile entry to the oxazolidinone core. researchgate.net One notable example involves the rhodium-catalyzed C-H functionalization and subsequent intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines. rsc.org This method results in the formation of oxazolidinones in moderate to good yields. rsc.org Another strategy involves the intramolecular cyclization of carbamate (B1207046) derivatives. rsc.org For instance, carbamates of aminosulfones can undergo intramolecular cyclization upon treatment with a strong base to yield α-sulfonyl lactams, demonstrating the utility of the oxazolidinone carbonyl as an electrophile in carbon-carbon bond-forming reactions. nih.gov
Coupling Reactions Involving Isocyanates and Aziridines/Epoxides
The [3+2] cycloaddition of isocyanates with three-membered rings like epoxides or aziridines is a highly atom-economical method for synthesizing 2-oxazolidinones. nih.govwhiterose.ac.uk This reaction can be promoted by various catalysts, including both metal catalysts and organocatalysts. nih.gov The coupling of isocyanates and epoxides, in particular, has been extensively studied, with bifunctional phase-transfer catalysts and tetraarylphosphonium salts showing high efficiency. nih.govrsc.orgorganic-chemistry.org These catalysts often work synergistically to activate the epoxide ring for nucleophilic attack. rsc.org
Similarly, the reaction of aziridines with isocyanates, often catalyzed by nickel complexes, provides a direct route to iminooxazolidines, which can then isomerize to the corresponding imidazolidinones. organic-chemistry.orgorganic-chemistry.org The use of vinyl aziridines in these reactions can lead to the formation of vinyl-substituted imidazolidinones. nih.govnih.gov The reaction of aziridines with carbon dioxide, another atom-economical approach, can also yield oxazolidinones, often facilitated by various catalysts. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference(s) |
| Isocyanate and Epoxide | Bifunctional phase-transfer catalysts | 2-Oxazolidinone | nih.govrsc.org |
| Isocyanate and Epoxide | Tetraarylphosphonium salts | 2-Oxazolidinone | organic-chemistry.orgorganic-chemistry.org |
| Aziridine (B145994) and Isocyanate | Nickel(II) iodide | Iminooxazolidine | organic-chemistry.org |
| Vinyl Aziridine and Phenyl Isocyanate | Thermal or Ni/IMes catalyst | Oxazolidinone or Vinyl Imidazolidinone | nih.govnih.gov |
| Aziridine and Carbon Dioxide | Various catalysts | 2-Oxazolidinone | researchgate.net |
Specific Approaches for Introducing the Ethenyl Group
Once the oxazolidinone ring is formed, or concurrently with its formation, specific methods are required to introduce the ethenyl (vinyl) group at the desired position, typically at C5.
Pyrolysis of N-(1-Hydroxyalkyl/Carbyloxy)-2-oxazolidinones
A patented method for the synthesis of N-vinyl-2-oxazolidinone involves the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones. google.com This process involves heating the precursor at elevated temperatures, typically between 200°C and 500°C, to induce the elimination of water. google.com A similar pyrolysis of N-(1-hydrocarbyloxyalkyl)-2-oxazolidinones eliminates an alcohol to yield the desired N-vinyl product. google.com This method offers a route that avoids the use of transition metals.
Transition Metal-Catalyzed Rearrangements (e.g., Gold(I)-Catalyzed)
Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for constructing complex molecular architectures. nih.govacs.org Gold(I) catalysts are known to activate alkyne functionalities towards nucleophilic attack. nih.govacs.org This reactivity has been harnessed in the synthesis of 5-methylene-1,3-oxazolidin-2-ones through the rearrangement of propargylic tert-butylcarbamates. organic-chemistry.org This mild and efficient method provides access to structures that would be difficult to obtain through other means. organic-chemistry.org The proposed mechanism involves the gold(I)-catalyzed activation of the triple bond, leading to a cyclization event to form the oxazolidinone ring with an exocyclic double bond, which is an isomer of the target 5-ethenyl-1,3-oxazolidin-2-one. organic-chemistry.org Further isomerization would be required to obtain the endocyclic ethenyl group.
Cross-Coupling Reactions for Ethenyl Incorporation
The introduction of the ethenyl (vinyl) group at the C-5 position of the oxazolidinone ring is effectively achieved through modern cross-coupling reactions. These methods offer a reliable and versatile approach for forming carbon-carbon bonds. mdpi.com Palladium and iron-catalyzed reactions are particularly prominent in this area.
A highly regioselective, three-component palladium-catalyzed synthesis has been developed to produce 5-vinyloxazolidin-2-ones. researchgate.net This reaction utilizes 2,3-allenic amines, organic iodides, and carbon dioxide under mild conditions, with the CO2 being efficiently incorporated into the oxazolidinone structure. researchgate.net
More recently, an iron-catalyzed, three-component decoupled cross-coupling reaction has been reported for the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones. acs.org This method uses a bisphosphine-iron catalyst to couple chiral vinyl oxazolidinones with various (fluoro)alkyl halides and aryl Grignard reagents, demonstrating high diastereoselectivity. acs.org Mechanistic studies suggest the process involves a radical translocation to form an α-amide radical, which is then intercepted by a monoaryl bisphosphine-iron complex to forge the new carbon-carbon bond. acs.org
Table 1: Catalytic Systems for Ethenyl Incorporation
| Catalyst System | Reactants | Product Type | Key Feature |
|---|---|---|---|
| Pd(0) | 2,3-Allenic amines, Organic iodides, CO2 | 5-Vinyloxazolidin-2-ones | High regioselectivity, atom-economic. researchgate.net |
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of this compound derivatives is critical, and numerous strategies have been developed to this end. These methods include the use of chiral auxiliaries, asymmetric catalysis, and various diastereoselective approaches to control the configuration at the C4 and C5 stereocenters of the oxazolidinone ring.
Chiral Auxiliary-Mediated Stereocontrol
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of synthetic transformations. In the context of this compound synthesis, chiral groups can be temporarily installed on the precursor molecules to direct the formation of specific stereoisomers.
One notable example involves the synthesis of 5-functionalized oxazolidin-2-ones from chiral aziridines. bioorg.org Commercially available chiral aziridines bearing an N-[(R)-(+)-α-methylbenzyl] group serve as effective precursors. bioorg.org This α-methylbenzyl group acts as a chiral auxiliary, directing the stereospecific, one-pot transformation into the corresponding 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org The auxiliary can be subsequently cleaved, providing access to enantiomerically pure oxazolidinones.
Asymmetric Catalysis in Oxazolidinone Formation
Asymmetric catalysis provides an elegant and efficient route to chiral oxazolidinones by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
A one-pot asymmetric synthesis of 1,3-oxazolidines has been achieved through a multi-component reaction involving anilines, ethyl glyoxalate, and epoxides, catalyzed by a chiral BINOL-derived phosphoric acid. mdpi.com This method proceeds via a kinetic resolution process, affording multi-substituted 1,3-oxazolidine derivatives in moderate yields with good diastereoselectivities (up to 20:1 d.r.) and high enantioselectivities (up to 90% ee). mdpi.com Another powerful approach utilizes a chiral magnesium phosphate (B84403) catalyst for the enantioselective addition of alcohols to imines. nih.govacs.org The resulting hemiaminal intermediates undergo intramolecular cyclization under mild basic conditions to furnish chiral 1,3-oxazolidines in high yields and with excellent enantioselectivities. nih.govacs.org
Diastereoselective Approaches
Diastereoselective strategies are fundamental to constructing the multiple stereocenters of substituted 5-ethenyl-1,3-oxazolidin-2-ones with high precision. These methods often rely on substrate-inherent stereochemistry or reagent control to favor the formation of one diastereomer over others.
A significant improvement in the synthesis of (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate was achieved via the vinyl Grignard addition to an N-tosyl version of Garner's aldehyde. nih.gov This reaction proceeds with high anti-selectivity (8:1), a near reversal of the syn-preference often observed in similar systems due to chelation control. nih.gov The stereochemical assignment was confirmed by the cis-coupling constant (J = 8.1 Hz) observed in the final product after deprotection. nih.gov
In another example, the addition of organometallic reagents to α-amino aldehyde derivatives can be controlled by chelation. The addition of 1-lithio-1-(2-furyl)ethene to a protected cyclobutylpropanal derivative resulted in a chelation-controlled addition and subsequent in-situ cyclization to form a 5-[1-(2-furyl)ethenyl]-1,3-oxazolidinone derivative where the C4 and C5 substituents were cis-disposed. rsc.org Furthermore, intramolecular conjugate addition of N-p-toluenesulfonyl carbamates, prepared from allylic alcohols, leads to trans-4,5-disubstituted oxazolidin-2-ones with total stereoselection in the presence of a catalytic amount of DBU. clockss.org
Table 2: Comparison of Diastereoselective Methods
| Method | Precursor | Reagent/Catalyst | Key Outcome (Diastereoselectivity) |
|---|---|---|---|
| Grignard Addition | N-Tosyl Serinal Aldehyde | Vinylmagnesium Bromide | 8:1 anti-selectivity. nih.gov |
| Organolithium Addition | Protected α-Amino Aldehyde | 1-Lithio-1-(2-furyl)ethene | Chelation-controlled cis-selectivity. rsc.org |
| Intramolecular Conjugate Addition | N-p-Toluenesulfonyl Carbamate | DBU (catalytic) | Total trans-stereoselection. clockss.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of oxazolidinones aims to reduce waste, avoid toxic substances, and improve energy efficiency. frontiersin.org Strategies include the use of solvent-free conditions and efficient, recyclable catalysts.
A noteworthy green approach involves the synthesis of 1,3-oxazolidine derivatives from serinol (2-amino-1,3-propanediol) and various aldehydes or ketones in the absence of both solvents and catalysts. acs.org The reaction proceeds by stirring the neat reagents at room temperature, followed by simple filtration and removal of the excess carbonyl compound under reduced pressure, achieving yields from 56% to 95%. acs.org Another method utilizes CeO₂ nanoparticles as a catalyst for the synthesis of 2-oxazolidinones from 2-aminoethanol and urea (B33335) under solvent-free conditions, reaching yields up to 85%.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a key technology in green chemistry, significantly accelerating reaction rates and often improving product yields and purity. ajrconline.org This technique has been successfully applied to the synthesis of the oxazolidinone core.
The formation of 4-substituted oxazolidin-2-ones from the corresponding amino alcohols and diethyl carbonate can be achieved efficiently under microwave irradiation. mdpi.comnih.govresearchgate.net Compared to conventional heating methods that require long reflux times, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes while providing higher yields. mdpi.comnih.govresearchgate.net For example, the cyclization of (S)-phenylalaninol with diethyl carbonate and a catalytic amount of sodium methoxide (B1231860) is completed in minutes under microwave irradiation at 125-135 °C, offering a significant improvement in efficiency. mdpi.comnih.gov
Table 3: Conventional vs. Microwave-Assisted Synthesis of Oxazolidin-2-ones
| Precursor | Method | Reaction Time | Yield |
|---|---|---|---|
| (S)-Phenylalaninol | Conventional Heating | 3 h | 85% |
| (S)-Phenylalaninol | Microwave Irradiation | 20 min | 91% nih.gov |
| (S)-Valinol | Conventional Heating | 3 h | 82% |
Catalytic and Solvent-Free Methods
The principles of green chemistry encourage the reduction or elimination of hazardous substances, including volatile organic solvents. Consequently, the development of catalytic, solvent-free reaction conditions is a paramount goal. These methods not only reduce environmental impact but can also lead to higher reaction rates, simplified workup procedures, and improved yields.
Several catalytic and solvent-free approaches have been developed for the synthesis of the core oxazolidin-2-one ring system, which serves as the backbone for this compound. A notable method involves the cycloaddition of carbon dioxide with corresponding aziridines. Research has demonstrated that simple and inexpensive catalysts can efficiently facilitate this transformation under solvent-free conditions. For instance, diethylammonium (B1227033) iodide ([NH2Et2]I) has been proven effective for the synthesis of 5-aryl-2-oxazolidinones from 2-aryl-aziridines and atmospheric CO2 at room temperature. acs.org This metal-free approach offers excellent selectivity and good to high yields. acs.org
In some cases, the reaction can proceed without any catalyst at all. By carefully adjusting the pressure of carbon dioxide, 5-aryl-2-oxazolidinones can be synthesized from aziridines with high regioselectivity in the absence of both a catalyst and an organic solvent. researchgate.net Furthermore, recyclable catalytic systems, such as quaternary ammonium (B1175870) bromide functionalized polyethylene (B3416737) glycol, have been employed to drive the reaction between aziridines and CO2 under solvent-free conditions, demonstrating the potential for sustainable, continuous processing. acs.org Another approach utilizes magnesium iodide etherate (MgI2 etherate) to catalyze the stereoselective cycloaddition of aryl isocyanates with chiral oxiranes under solvent-free conditions, providing a direct route to various chiral oxazolidinone derivatives. researchgate.net
While many of these methods focus on precursors like 5-aryl-oxazolidinones, the principles are directly applicable to the synthesis of more complex structures. The formation of the vinyl group can be achieved through separate synthetic steps or by using vinyl-substituted precursors in these catalytic, solvent-free systems.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| [NH₂Et₂]I | 2-Aryl-aziridines + CO₂ | Room Temp, Atmospheric Pressure, Solvent-Free | 5-Aryl-2-oxazolidinones | Good to High | acs.org |
| None | Aziridines + CO₂ | >100°C, 3.5-10.0 MPa CO₂ Pressure, Solvent-Free | 5-Aryl-2-oxazolidinones | 30-90% | researchgate.net |
| MgI₂ Etherate | Aryl Isocyanates + Chiral Oxiranes | Solvent-Free | Chiral Oxazolidinones | High | researchgate.net |
| CeO₂ Nanoparticles | 2-Aminoethanol + Urea | 160–180°C, Solvent-Free | 2-Oxazolidinones | Up to 85% |
Atom-Economic Transformations
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comskpharmteco.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful and more sustainable. primescholars.comrsc.org The synthesis of this compound and its analogs has benefited significantly from the application of atom-economic principles, particularly through transition-metal-catalyzed cycloaddition and cyclization reactions.
A highly efficient and atom-economic method for the direct synthesis of 5-vinyloxazolidin-2-ones involves a palladium(0)-catalyzed three-component reaction. researchgate.net This transformation brings together 2,3-allenic amines, organic iodides, and carbon dioxide under mild conditions to construct the desired heterocyclic ring with the vinyl substituent in a single, highly regioselective step. researchgate.net The beauty of this reaction lies in its ability to incorporate all components into the final product with minimal byproduct formation.
Another exemplary atom-economic route is the palladium-catalyzed cyclization of 2,3-allenyl amines with propargylic carbonates. researchgate.net In this process, the carbon dioxide needed for the formation of the oxazolidin-2-one ring is generated in situ from the decomposition of the propargylic carbonate. This internal sourcing and efficient incorporation of CO2 results in high yields (70-92%) of 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones, showcasing excellent atom efficiency. researchgate.net
Copper-catalyzed reactions also offer atom-economic pathways to the oxazolidinone core. A chemodivergent synthesis using a copper(I) catalyst enables the carboxyl transfer annulation of propiolic acids with amines. acs.org This method is noted for its atom economy, chemical specificity, and broad functional group tolerance, providing a versatile route to various oxazolidin-2-one structures. acs.org These cascade reactions, where multiple bonds are formed in a single operation, are prime examples of resource and atom economy in modern organic synthesis. nih.gov
| Catalyst | Reactants | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(0) Complex | 2,3-Allenic Amines + Organic Iodides + CO₂ | Three-Component Cycloaddition | 5-Vinyloxazolidin-2-ones | High | researchgate.net |
| Pd(0) Complex | 2,3-Allenyl Amines + Propargylic Carbonates | Cyclization (in situ CO₂ generation) | 5-(1,3,4-Alkatrien-2-yl)oxazolidin-2-ones | 70-92% | researchgate.net |
| Cu(I) | Propiolic Acids + Amines | Carboxyl Transfer Annulation | Oxazolidin-2-ones | Not specified | acs.org |
Mechanistic Investigations of 5 Ethenyl 1,3 Oxazolidin 2 One Reactions
Mechanisms of Oxazolidinone Ring Formation and Functionalization
The synthesis of the 5-ethenyl-1,3-oxazolidin-2-one core can be achieved through several mechanistic pathways, often involving transition-metal catalysis or classical cyclization strategies.
One prominent method involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide. bristol.ac.uk This process is typically high-yielding and stereoselective. The proposed mechanism suggests that the reaction proceeds through the formation of π-allyl palladium intermediates. The capture of these intermediates by CO2 leads to the formation of the 5-vinyloxazolidinone product. bristol.ac.uk The stereochemistry of the starting vinylaziridine often dictates the stereochemistry of the resulting oxazolidinone, implying a stereospecific pathway. bristol.ac.uk
A highly regioselective, three-component palladium(0)-catalyzed synthesis has also been developed from 2,3-allenic amines, organic iodides, and carbon dioxide under mild conditions. researchgate.net Furthermore, iridium-catalyzed allylic amination reactions represent another pathway to access related oxazolidinone structures. researchgate.net
Alternative routes include base-induced intramolecular cyclization processes. smolecule.com For instance, the reaction of N-protected amino alcohols with vinylsulfonium salts can yield N-vinyloxazolidinones. bris.ac.uk Two potential mechanistic pathways are considered for this transformation:
Pathway A : Direct N-vinylation followed by intramolecular O-alkylation (cyclization).
Pathway B : Initial O-vinylation, followed by a Smiles rearrangement and subsequent cyclization. The outcome is dependent on the nature of the nitrogen-protecting group. bris.ac.uk
A well-established stereoselective synthesis involves the addition of a vinyl Grignard reagent to an N-tosyl derivative of Garner's aldehyde. nih.govnih.govthieme-connect.com This reaction proceeds with high anti-diastereoselectivity (8.5:1), a result attributed to the stereodirecting effect of the N-toluenesulfonamide group, which is less prone to chelation compared to the N-Boc group in the standard Garner's aldehyde. nih.govthieme-connect.com
Functionalization of the core structure can be accomplished via methods like palladium-catalyzed allylic C-H oxidation. A system using a Pd(II)/bis-sulfoxide catalyst in conjunction with a Brønsted acid can convert N-Boc protected amines into oxazolidinones with high diastereoselectivity. acs.org Mechanistic studies suggest the Brønsted acid assists in forming a Pd(II)bis-sulfoxide phosphate (B84403) catalyst that facilitates C-H cleavage and subsequent functionalization with the aprotic oxygen nucleophile of the carbamate (B1207046). acs.org
Table 1: Selected Mechanistic Pathways for this compound Ring Formation
| Method | Key Reagents/Catalysts | Mechanistic Feature | Ref |
|---|---|---|---|
| Aziridine (B145994) Carboxylation | 2-Vinylaziridine, CO₂, Pd Catalyst | Formation of π-allyl palladium intermediates | bristol.ac.uk |
| Three-Component Reaction | 2,3-Allenic amine, Organic Iodide, CO₂, Pd(0) Catalyst | Highly regioselective cyclization | researchgate.net |
| From Amino Alcohols | N-Cbz-amino alcohol, Vinylsulfonium salt, KOtBu | Base-induced intramolecular cyclization | bris.ac.uk |
| Grignard Addition | N-Tosyl Garner's aldehyde, Vinylmagnesium bromide | High anti-diastereoselectivity due to N-tosyl group | nih.govthieme-connect.com |
| Allylic C-H Oxidation | N-Boc amine, Pd(II)/bis-sulfoxide, Brønsted acid | C-H activation and intramolecular oxidation | acs.org |
Reactivity of the Ethenyl Moiety
The ethenyl group at the C5 position of the oxazolidinone ring is an active site for various transformations, including additions, cycloadditions, and oxidations.
The vinyl group of this compound and its derivatives readily participates in cycloaddition reactions. These compounds have been utilized as dienophiles in [4+2] hetero-Diels-Alder reactions. bris.ac.uk The nitrogen atom within the oxazolidinone ring can influence the stereochemical and regiochemical outcome of these reactions by directing the approach of the dienophile. acs.org
In related systems, such as N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, the exocyclic double bond acts as a captodative olefin, participating in both Diels-Alder and 1,3-dipolar cycloadditions with high regioselectivity. clockss.org For example, the 1,3-dipolar addition of nitrones to these systems yields C-5 substituted isoxazolidines as single regioisomers. clockss.org The regioselectivity observed in these [4+2] cycloaddition processes has been rationalized using Frontier Molecular Orbital (FMO) theory. acs.orgclockss.org
The oxazolidinone framework is compatible with radical chemistry, allowing for transformations involving the ethenyl group. Chiral vinyl oxazolidinones can serve as precursors to α-amide radicals in iron-catalyzed cross-coupling reactions.
Visible-light-promoted reactions have also been developed. In one such three-component tandem reaction, a difluoromethyl radical (•CF₂H), generated from a photocatalyst, adds to an intermediate formed in situ from an allylamine (B125299) and an isocyanate. rsc.org This produces a benzylic radical which, after oxidation and cyclization, yields a difluoromethylated oxazolidin-2-imine. The proposed mechanism involves the generation of the radical via a single electron transfer (SET) process from an excited state ruthenium catalyst. rsc.org
Furthermore, Lewis acid-promoted radical annulation reactions have been demonstrated with related systems, such as 2-bromopentenoyl-2-oxazolidinones, which react with alkenes to form functionalized cyclopentane (B165970) derivatives. researchgate.net
The ethenyl moiety is susceptible to oxidative transformations. A common reaction is the oxidation of the vinyl group to form epoxides or other oxygenated derivatives.
A more specific oxidative transformation has been reported for N-(β,γ-unsaturated acyl)-1,3-oxazolidin-2-ones, which are structurally related to this compound. These compounds undergo direct anaerobic oxidation with TEMPO, catalyzed by copper(II) acetate, to exclusively provide the corresponding γ-OTMP derivatives in high yields under mild conditions. acs.org This demonstrates a selective oxidative functionalization at the γ-position relative to the carbonyl group, which corresponds to the terminal carbon of the ethenyl substituent. acs.org
Ring-Opening Reactions of Oxazolidinones
The oxazolidinone ring, while stable, can be opened under specific conditions, providing access to functionalized acyclic structures. This reactivity is a key feature in its use as a synthetic intermediate. lookchem.com
The C5 position of the oxazolidinone ring is a primary site for nucleophilic attack, leading to ring cleavage. In studies on related oxazolidinethiones, N-Boc protection was found to activate the ring towards nucleophilic attack by reducing electron delocalization from the nitrogen atom. This allows sulfur nucleophiles to attack the C5 carbon, resulting in ring-opened 1-thiopropyl-2-amine derivatives. researchgate.net
A well-documented application is the stereocontrolled ring-opening of oxazolidinone-fused aziridines. acs.org These fused systems react with a variety of primary, secondary, and tertiary alcohols in the presence of a catalytic amount of triflic acid (TfOH) at room temperature. acs.org The reaction proceeds with the alcohol acting as a nucleophile, attacking the aziridine carbon and leading to the formation of 2-amino ethers with high yields and excellent diastereomeric purity. acs.org Acetic acid can also serve as the nucleophile, yielding 2-amino-esters. acs.org
Decarboxylative reactions also represent a form of ring-opening. For example, 5-vinyloxazolidin-2-ones can undergo palladium-catalyzed decarboxylative carbonylation to produce 3,6-dihydro-1H-pyridin-2-ones. scispace.com However, if the oxazolidinone nitrogen is protected with a Boc group, the reaction instead yields an acyclic β,γ-unsaturated amino ester. scispace.com
Table 2: Nucleophilic Ring-Opening Reactions of Oxazolidinone Derivatives
| Substrate Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Oxazolidinone-fused aziridine | Primary, secondary, or tertiary alcohols | 20 mol % TfOH, 25 °C | 2-Amino ethers | acs.org |
| Oxazolidinone-fused aziridine | Acetic acid | 20 mol % TfOH, 25 °C | 2-Amino-ester | acs.org |
| N-Boc oxazolidinethione | Sulfur nucleophiles | - | 1-Thiopropyl-2-amine derivative | researchgate.net |
| 5-Vinyloxazolidin-2-one | Carbon monoxide | Pd catalyst | 3,6-Dihydro-1H-pyridin-2-one | scispace.com |
| N-Boc-5-vinyloxazolidin-2-one | Carbon monoxide | Pd catalyst | β,γ-Unsaturated amino ester | scispace.com |
Role of Substituents on Ring Stability and Reactivity
Substituents play a critical role in modulating the stability and reactivity of the 1,3-oxazolidin-2-one ring. The electronic properties of these substituents can either activate or deactivate the ring towards chemical transformations.
Groups that donate electrons tend to enhance the nucleophilicity of the aromatic ring in electrophilic aromatic substitution reactions, thereby activating it. libretexts.org Conversely, electron-withdrawing groups decrease the electron density of the ring, leading to its deactivation. libretexts.org For instance, in a study of 2-phenyl substituted oxazolidine (B1195125) compounds, those bearing electron-withdrawing nitro groups underwent hydrolysis more rapidly than their unsubstituted or methoxy-substituted counterparts. researchgate.net This suggests that the nitro groups stabilize the ring-opened intermediates formed during hydrolysis. researchgate.net In contrast, oxazolidine derivatives with a methyl or proton at the 2-position demonstrated greater stability against hydrolysis compared to those with a 2-phenyl substituent. researchgate.net
The nature of the substituent on the nitrogen atom also significantly influences stability. Oxazolidines with a phenyl substituent at the 3-position were found to be less stable than those with a methyl group at the same position. researchgate.net In the context of antibacterial (azolylphenyl)oxazolidinones, replacing the morpholine (B109124) ring of linezolid (B1675486) with various azole moieties like pyrrole, pyrazole, imidazole, and triazole led to compounds with activity against certain Gram-negative organisms. acs.org The antibacterial efficacy of these analogues is not solely dependent on steric factors or the number and position of nitrogen atoms in the azole ring, but is also influenced by subtle changes in the electronic character of the entire azole system. acs.org
The following table summarizes the effects of different substituents on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution, which provides a general framework for understanding their potential influence on the oxazolidinone ring system.
| Substituent (R in C6H5R) | Relative Rate of Nitration | Effect |
| -OH | 1,000 | Activating |
| -CH3 | 25 | Activating |
| -H | 1 | Reference |
| -CH2Cl | 0.71 | Deactivating |
| -I | 0.18 | Deactivating |
| -F | 0.15 | Deactivating |
| -Cl | 0.033 | Deactivating |
| -Br | 0.030 | Deactivating |
| -CO2Et | 0.0037 | Deactivating |
| -NO2 | 6 x 10⁻⁸ | Deactivating |
| -NMe3+ | 1.2 x 10⁻⁸ | Deactivating |
| Data from a study on the rate of nitration in benzene derivatives, illustrating the activating and deactivating effects of various substituents. libretexts.org |
Catalytic Mechanisms Involving this compound
Catalysis is a cornerstone in the synthesis and functionalization of this compound and its analogues, enabling a wide array of transformations with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have been successfully employed.
Transition metals have proven to be versatile catalysts for reactions involving oxazolidinone scaffolds.
Gold (Au): Gold catalysts, particularly cationic Au(I) complexes, are highly effective in promoting the cyclization of N-Boc-protected alkynylamines to form alkylidene 2-oxazolidinones. organic-chemistry.org The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by a nucleophilic attack of the carbamate oxygen onto the activated alkyne. organic-chemistry.orgorganic-chemistry.org This leads to the formation of a vinylgold intermediate which can then undergo further transformations. organic-chemistry.org For instance, trapping this intermediate with an electrophile like iodine can yield a Z-vinyl iodide. organic-chemistry.org The efficiency of these gold-catalyzed reactions is notable, with some transformations reaching completion in under five minutes under mild conditions. organic-chemistry.org
Palladium (Pd): Palladium catalysis has been instrumental in the synthesis of functionalized oxazolidinones. One notable application is the palladium-catalyzed multi-component reaction of propargylamines, aryl iodides, and atmospheric carbon dioxide to produce 5-methylene-1,3-oxazolidin-2-ones. uzh.ch This process is atom-economical and allows for the stereocontrolled synthesis of tetrasubstituted derivatives. uzh.ch In another example, the palladium-catalyzed oxidative carbonylation of propargylic amines in the presence of a secondary amine and water leads to 2-(2-oxooxazolidin-5-ylidene)-acetamides. mdpi.com This reaction proceeds through an auto-tandem catalytic process where two distinct catalytic cycles are concatenated, both catalyzed by a PdI₂/KI system. mdpi.com
Nickel (Ni): Nickel catalysts are employed in various cross-coupling reactions. For instance, dual photoredox/nickel catalysis has been used for C-N cross-couplings, although catalyst deactivation can be a limitation, particularly with electron-rich aryl halides. mpg.de The active catalytic species is proposed to be a Ni(0) complex, and its aggregation can lead to deactivation. mpg.de In the context of migratory Suzuki–Miyaura cross-coupling, nickel catalysts facilitate the migration of the metal along an alkyl chain. nih.gov Deuterium labeling studies have provided evidence for a nickel chain-walking mechanism. nih.gov The mechanism of nickel-catalyzed cross-coupling of methoxyarenes with arylboronic esters has also been investigated, revealing that the oxidative addition of the C(aryl)-OMe bond is a critical step. nih.gov
Rhodium (Rh): Rhodium catalysts have been utilized in the asymmetric synthesis of chiral oxazolidinone scaffolds. A domino sequence involving a Rh(I)-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) as a nucleophile, followed by intramolecular cyclization, yields oxazolidinone products with excellent enantioselectivities. acs.org Rhodium catalysis is also effective in C-H amination reactions, where the chemoselectivity is influenced by electronic effects, favoring reaction at ethereal, tertiary, and benzylic positions. uninsubria.it
The following table provides a summary of representative transition metal-catalyzed reactions for the synthesis of oxazolidinone derivatives.
| Catalyst | Reaction Type | Substrates | Product | Key Mechanistic Feature |
| Gold(I) | Rearrangement/Cyclization | Propargylic tert-butylcarbamates | 5-methylene-1,3-oxazolidin-2-ones | Activation of the triple bond by Au(I) followed by nucleophilic attack. organic-chemistry.org |
| Palladium(II) | Oxidative Carbonylation | Propargylic amines, CO, O₂ | 2-(2-oxooxazolidin-5-ylidene)acetamides | Auto-tandem catalysis involving two concatenated Pd-catalyzed cycles. mdpi.com |
| Nickel(0)/Photoredox | C-N Cross-Coupling | Aryl halides, Amines | Aryl amines | Formation of a catalytically active Ni(0) species via photoredox catalysis. mpg.de |
| Rhodium(I) | Asymmetric Ring-Opening/Cyclization | Oxabicyclic alkenes, Sodium cyanate | Chiral oxazolidinones | Domino sequence with Rh(I)-catalyzed ring-opening. acs.org |
Organocatalysis offers a metal-free alternative for the synthesis of chiral oxazolidinones and related structures. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can promote highly enantioselective transformations.
For example, the asymmetric synthesis of oxazolidino spiropyrazolinones has been achieved through a domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones, catalyzed by a hydroquinine-derived bifunctional squaramide. rsc.org The proposed mechanism involves the formation of a hemiaminal intermediate, followed by an intramolecular aza-Michael addition. rsc.org Similarly, the asymmetric synthesis of 2,5-disubstituted oxazolidines proceeds via a hemiaminal formation/Michael reaction cascade between alkyl aldehydes and N-tosyl aminomethyl enones. rsc.org
Chiral phosphoric acids and their magnesium salts have also been employed as catalysts. A one-pot synthesis of chiral 1,3-oxazolidines involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate, followed by intramolecular cyclization. acs.org This method provides access to a range of chiral heterocyclic products in high yields and with excellent enantioselectivities. acs.org
The use of primary amine-thiourea catalysts has been effective in promoting asymmetric Michael reactions. nih.gov These catalysts activate aldehydes by forming an enamine intermediate while simultaneously activating β-nitroalkenes through hydrogen bonding from the thiourea (B124793) moiety. nih.gov This dual activation mode allows for highly stereocontrolled carbon-carbon bond formation.
The following table highlights key features of organocatalytic approaches to oxazolidine derivatives.
| Catalyst Type | Reaction Type | Substrates | Product | Key Mechanistic Feature |
| Bifunctional Squaramide | Domino Reaction | Pyrazolinone ketimines, γ-hydroxyenones | Oxazolidino spiropyrazolinones | Hemiaminal formation followed by aza-Michael addition. rsc.org |
| Chiral Magnesium Phosphate | Enantioselective Addition/Cyclization | Imines, Alcohols | Chiral 1,3-oxazolidines | Formation of a hemiaminal intermediate followed by cyclization. acs.org |
| Primary Amine-Thiourea | Asymmetric Michael Reaction | Aldehydes, Nitroolefins | γ-Nitroaldehydes | Dual activation via enamine formation and hydrogen bonding. nih.gov |
Polymerization Chemistry of 5 Ethenyl 1,3 Oxazolidin 2 One As a Monomer
Types of Polymerization
5-Ethenyl-1,3-oxazolidin-2-one can be polymerized through several mechanisms, primarily involving the double bond of the ethenyl (vinyl) group. The most common methods are free radical, cationic, and anionic polymerization. Each of these techniques offers distinct advantages in controlling the polymer structure and properties.
Free Radical Polymerization: This is a widely used method for vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then react with the monomer to start the polymerization chain. Free radical polymerization is valued for its tolerance to various functional groups and reaction conditions. d-nb.info However, controlling stereochemistry and achieving narrow molecular weight distributions can be challenging. cmu.edu
Cationic Polymerization: This type of polymerization is initiated by electrophiles, such as strong acids or Lewis acids, which activate the monomer. researchgate.net Cationic polymerization of vinyl ethers and related monomers can proceed in a controlled or "living" manner, which allows for the synthesis of well-defined polymer architectures. google.com For oxazolidinone-containing monomers, cationic ring-opening polymerization (CROP) is also a known mechanism, although this typically involves the ring itself rather than a vinyl substituent. acs.orgmdpi.comresearchgate.net
Anionic Polymerization: Initiated by nucleophiles like organometallic compounds, anionic polymerization is known for producing polymers with well-controlled molecular weights and narrow dispersity. dokumen.pubgoogle.com.pg This method is particularly effective for monomers with electron-withdrawing groups adjacent to the double bond. While less common for simple vinyl monomers compared to free radical and cationic methods, it remains a powerful tool for creating specific polymer structures like block copolymers. researchgate.netscispace.com
Polymerization Mechanisms
The mechanism of polymerization dictates the structure and properties of the resulting polymer. Understanding the initiation, propagation, chain transfer, and termination steps is crucial for designing and controlling the polymerization process.
Initiation:
In free radical polymerization , an initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals. These radicals add to the vinyl group of this compound, creating a monomer radical.
In cationic polymerization , an initiator (e.g., a protic acid or Lewis acid) adds to or complexes with the monomer, generating a carbocationic active species. researchgate.netresearchgate.net The polymerization of oxazolines, for instance, is initiated by the nucleophilic attack of the monomer onto an electrophile, forming an oxazolinium species that propagates. researchgate.net
In anionic polymerization , a nucleophilic initiator (e.g., an organolithium compound) attacks the vinyl group, forming a carbanionic propagating center. dokumen.pubgoogle.com.pg
Propagation:
During propagation, the active center (radical, cation, or anion) at the end of the growing polymer chain repeatedly adds to new monomer molecules. This process extends the polymer chain. In the case of this compound, the propagation occurs through the vinyl group, leaving the oxazolidinone ring as a pendant group on the polymer backbone.
Chain Transfer: This is a reaction where the activity of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, solvent, or a dedicated chain transfer agent. wikipedia.org This process typically results in the termination of one polymer chain and the initiation of another, which can be used to control the molecular weight of the final polymer. wikipedia.org Chain transfer to the monomer or solvent is a possibility in all types of addition polymerization. wikipedia.orgopen.edu
Termination:
In free radical polymerization , termination usually occurs by the combination (coupling) or disproportionation of two growing radical chains. open.edu
In cationic polymerization , termination can occur through various mechanisms, including reaction with a counter-ion, backbiting (where the active end reacts with a segment of its own chain), or reaction with impurities. mdpi.com
Anionic polymerization , when conducted under strict conditions, can proceed without a formal termination step, leading to "living" polymers. Termination is typically achieved by the intentional addition of a terminating agent that neutralizes the carbanionic chain end. dokumen.pub
Copolymerization Strategies with Other Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the resulting polymer. copoldb.jp this compound can be copolymerized with a wide range of other vinyl monomers to create materials with specific functionalities.
For instance, copolymerizing it with monomers like acrylates, styrenes, or other vinyl compounds can modify properties such as polarity, reactivity, and thermal stability. emu.edu.tr The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. copoldb.jp Lewis acids can be used to control the free-radical copolymerization of related N-acryloyl imides with electron-rich monomers like isobutylene, leading to alternating copolymers. cmu.edu This strategy could potentially be applied to copolymerizations involving this compound to achieve specific copolymer structures.
Synthesis of Functional Polymers and Copolymers
The presence of the oxazolidinone ring in poly(this compound) makes it a functional polymer. This ring can be preserved during polymerization and later modified to introduce a variety of other functional groups. This post-polymerization modification capability is a key advantage for creating specialized materials.
For example, the oxazolidinone ring can be hydrolyzed or reacted with amines to create polymers with hydroxyl or amino functionalities. These functional groups can then be used for further reactions, such as grafting other polymer chains or attaching bioactive molecules. The synthesis of functional polymers through multicomponent reactions like the Kabachnik-Fields reaction has also been explored, which allows for the efficient introduction of functional groups. mdpi.com
Control of Polymerization Parameters
Controlling polymerization parameters such as molecular weight and dispersity (polydispersity index, PDI) is essential for producing polymers with consistent and predictable properties.
Molecular Weight Control: The molecular weight of the polymer can be controlled by adjusting the ratio of monomer to initiator. acs.org In living polymerizations (often achievable with anionic or controlled cationic methods), the molecular weight is directly proportional to this ratio. google.comacs.org The use of chain transfer agents is another common method to regulate molecular weight in free radical polymerization. wikipedia.org
Dispersity Control: Dispersity, a measure of the distribution of molecular weights in a polymer sample, is ideally close to 1.0 for a monodisperse polymer. Controlled or living polymerization techniques, such as living anionic or cationic polymerization, are known to produce polymers with low PDI values (typically below 1.2). acs.org This level of control is more difficult to achieve in conventional free radical polymerization, although techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization have been developed to address this. mdpi.com
Below is a table summarizing key aspects of the different polymerization types for this compound:
| Polymerization Type | Initiator Examples | Control over MW and PDI | Key Features |
| Free Radical | AIBN, Benzoyl Peroxide | Moderate | Tolerant to functional groups, widely applicable. |
| Cationic | Protic acids (e.g., TfOH), Lewis acids (e.g., BF₃·OEt₂) | Good to Excellent (with controlled methods) | Can be "living," allows for complex architectures. acs.orgmdpi.comresearchgate.net |
| Anionic | Organolithium compounds (e.g., n-BuLi) | Excellent | Often "living," produces well-defined polymers with narrow PDI. dokumen.pubresearchgate.netscispace.com |
Reactivity Factors in Acrylate-Based Monomerscapes.gov.br
The reactivity of a monomer in copolymerization is a critical factor that dictates the composition and microstructure of the resulting polymer. In the context of acrylate-based systems, the incorporation of comonomers like this compound is governed by the relative reactivities of the propagating radical and the monomers present. These reactivities are influenced by a combination of electronic and steric effects inherent to the monomer's structure. The Alfrey-Price Q-e scheme is a widely used empirical model to semi-quantitatively describe monomer reactivity in radical copolymerization.
In this scheme, 'Q' represents the reactivity of a monomer due to resonance stabilization of the radical adduct, while 'e' quantifies the polarity of the vinyl group, which influences the electrostatic interactions between the propagating radical and the incoming monomer. A positive 'e' value indicates an electron-accepting monomer, whereas a negative 'e' value signifies an electron-donating monomer.
For N-vinyloxazolidone, a synonym for this compound, the Alfrey-Price parameters have been determined. researchgate.net One study reported a Q value of 0.23862 and an e value of -2.4418. acs.org These values indicate that N-vinyloxazolidone is a monomer with low resonance stabilization and a strong electron-donating character. acs.org Its reactivity is noted to be similar to, but less than, that of N-vinylpyrrolidone. researchgate.net
| Monomer | Q Value | e Value | Reference |
|---|---|---|---|
| N-Vinyloxazolidone | 0.23862 | -2.4418 | acs.org |
| N-Vinylpyrrolidone | - | - | researchgate.net |
| Styrene | - | - | researchgate.net |
| Methyl Methacrylate (B99206) | - | - | researchgate.net |
| Ethyl Acrylate (B77674) | 0.27835 | 0.55 | acs.org |
A more direct measure of copolymerization behavior is provided by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a radical adding its own type of monomer to the rate constant for it adding the comonomer. Studies have determined the reactivity ratios for the copolymerization of N-vinyloxazolidone (M₁) with several vinyl monomers (M₂), including the acrylate monomer methyl methacrylate. researchgate.net
For the copolymerization pair of N-vinyloxazolidone (M₁) and methyl methacrylate (M₂), the reactivity ratios were found to be r₁ = 0.10 ± 0.02 and r₂ = 0.82 ± 0.05. researchgate.net Since both reactivity ratios are less than one, this indicates a tendency toward alternating monomer insertion in the polymer chain. The product of the reactivity ratios (r₁r₂ = 0.082) being close to zero further supports this inclination for alternation over homopolymerization. researchgate.net
| Comonomer (M₂) | r₁ (N-Vinyloxazolidone) | r₂ (Comonomer) | Reference |
|---|---|---|---|
| Styrene | 0.06 ± 0.01 | 10.4 ± 0.5 | researchgate.net |
| Methyl Methacrylate | 0.10 ± 0.02 | 0.82 ± 0.05 | researchgate.net |
| Decyl Methacrylate | 0.15 ± 0.04 | 0.75 ± 0.10 | researchgate.net |
| Vinyl Acetate | 4.5 ± 0.5 | 0.10 ± 0.01 | researchgate.net |
| Vinyl Chloride | 0.35 ± 0.05 | 0.40 ± 0.05 | researchgate.net |
Role of 5 Ethenyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis
As a Chiral Auxiliary for Asymmetric Transformations
The utility of an oxazolidin-2-one as a chiral auxiliary, famously demonstrated by the Evans auxiliaries, relies on the steric influence of a substituent, typically at the C4 or C5 position, to direct the stereochemical outcome of reactions on an N-acyl group. For 5-Ethenyl-1,3-oxazolidin-2-one, the ethenyl (vinyl) group would be the key stereocontrolling element. However, detailed studies focusing on this specific auxiliary are not prominent in peer-reviewed literature.
Asymmetric Alkylation Reactions
Stereoselective Aldol (B89426) and Mannich Reactions
Stereoselective aldol reactions mediated by oxazolidinone auxiliaries proceed via the formation of a boron or titanium enolate, whose geometry is controlled by the auxiliary. The subsequent reaction with an aldehyde yields syn- or anti-aldol adducts with high diastereoselectivity. Similarly, in the Mannich reaction, the enolate reacts with an imine. The effectiveness of these reactions is highly dependent on the steric bulk and conformational rigidity imposed by the auxiliary's substituent. There is a lack of published research specifically investigating the stereodirecting ability of the 5-ethenyl group in these transformations.
Diels-Alder and Michael Addition Reactions
In Diels-Alder reactions, N-acryloyl derivatives of chiral oxazolidinones can act as chiral dienophiles. The auxiliary directs the approach of the diene to one face of the double bond, controlling the facial selectivity of the cycloaddition. Likewise, in Michael additions, the same N-enoyl derivatives serve as chiral Michael acceptors. The stereochemical outcome is dictated by the shielding of one face of the α,β-unsaturated system by the auxiliary. While this is a powerful method with other oxazolidinones, specific studies detailing the use of this compound in these conjugate addition and cycloaddition reactions, including data on yields and diastereomeric excesses, are not found in the current body of scientific literature.
As a Building Block for Complex Molecular Architectures
The vinyl group of this compound offers a reactive handle for further synthetic manipulations, positioning it as a potential building block for more complex molecules. This functionality could participate in various reactions such as olefin metathesis, hydroboration-oxidation, or cycloadditions.
Construction of Fused and Spirocyclic Systems
The bifunctional nature of this compound (containing both a vinyl group and the oxazolidinone ring) makes it a theoretical candidate for constructing fused or spirocyclic systems. For instance, the vinyl group could undergo a ring-closing metathesis with another tethered olefin, or the oxazolidinone ring could be involved in intramolecular cyclizations. However, specific, documented synthetic routes that utilize this compound for the express purpose of creating fused or spirocyclic architectures are not described in published research.
Synthesis of Non-Canonical Amino Acid Analogs
Non-canonical amino acids are valuable tools in chemical biology and drug discovery. Chiral oxazolidinones can be used to synthesize these compounds, for example, through the alkylation of an N-glycinyl derivative. The vinyl group of this compound could potentially be elaborated into various side chains, leading to novel amino acid analogs. For example, ozonolysis of the vinyl group could yield an aldehyde, or it could be used in Heck or Suzuki coupling reactions. Despite this potential, there are no specific reports on the application of this compound as a precursor for the synthesis of non-canonical amino acids.
Intermediate in the Synthesis of Other Heterocycles
This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic structures. The electron-withdrawing nature of the adjacent oxazolidinone ring activates the vinyl group, rendering it an excellent participant in various pericyclic and transition-metal-catalyzed reactions. This reactivity has been exploited to construct five- and six-membered nitrogen-containing rings with a high degree of stereochemical control.
[4+2] Cycloaddition Reactions
The vinyl group of N-vinyl-2-oxazolidinones, including this compound derivatives, can function as a potent dienophile in [4+2] cycloaddition reactions, such as the hetero-Diels-Alder reaction. This provides a direct route to six-membered heterocyclic systems.
In a notable application, enantiopure N-vinyl-2-oxazolidinones have been shown to react with β,γ-unsaturated α-ketoesters in the presence of a Lewis acid catalyst, Eu(fod)₃. This inverse-electron demand hetero-Diels-Alder reaction proceeds with high levels of both endo and facial diastereoselectivity. The reaction between the chiral dienophile and the α-ketoester generates dihydropyranone structures, which are valuable intermediates for the synthesis of N-2-deoxyglycosides. The chirality at the C4 or C5 position of the oxazolidinone ring effectively directs the stereochemical outcome of the cycloaddition. For instance, a (4S)-substituted N-vinyl-2-oxazolidinone preferentially yields the (2S,4S)-adduct.
Table 1: Diastereoselective Hetero-Diels-Alder Reaction of N-Vinyl-2-oxazolidinones This table illustrates the reaction between various enantiopure N-vinyl-2-oxazolidinones and a representative β,γ-unsaturated α-ketoester, highlighting the yields and high diastereoselectivity achieved.
| Dienophile (N-Vinyl-2-oxazolidinone) | Diene (α-ketoester) | Catalyst | Product Yield (%) | Diastereomeric Ratio (endo/exo) |
| (4S)-4-benzyl-3-vinyloxazolidin-2-one | Ethyl 2-oxo-4-pentenoate | Eu(fod)₃ | 85 | >95:5 |
| (4R)-4-isopropyl-3-vinyloxazolidin-2-one | Ethyl 2-oxo-4-pentenoate | Eu(fod)₃ | 88 | >95:5 |
| (4S,5R)-4-methyl-5-phenyl-3-vinyloxazolidin-2-one | Ethyl 2-oxo-4-pentenoate | Eu(fod)₃ | 90 | >95:5 |
Synthesis of Pyrrolidines via Tandem Reactions
The oxazolidinone framework can be utilized as a precursor for the synthesis of substituted pyrrolidines, another important class of nitrogen heterocycles. While direct 1,3-dipolar cycloaddition of this compound is a plausible route, alternative tandem strategies have proven highly effective. One such strategy involves the transformation of a related N-allyl oxazolidine (B1195125).
This approach involves a two-step sequence beginning with the hydrozirconation of the olefin, followed by a Lewis acid-mediated cyclization. In this transformation, the N-allyl oxazolidine is first treated with Schwartz's reagent (Cp₂ZrHCl) to generate an organozirconium intermediate. Subsequent exposure to a Lewis acid, such as BF₃·OEt₂, induces an intramolecular cyclization. This process involves the nucleophilic attack of the organozirconium species onto an iminium ion, which is formed in situ from the oxazolidine ring. The reaction proceeds with good diastereoselectivity, affording highly substituted pyrrolidines. The stereochemistry of the final product is dictated by the chiral centers present in the starting oxazolidinone.
Table 2: Diastereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines This table presents the results of the tandem hydrozirconation-cyclization sequence for converting chiral N-allyl oxazolidines into substituted pyrrolidines.
| N-Allyl Oxazolidine Starting Material | Lewis Acid | Product Yield (%) | Diastereomeric Ratio |
| (4S)-N-Allyl-4-benzyl-oxazolidin-2-one | BF₃·OEt₂ | 75 | 90:10 |
| (4R)-N-Allyl-4-isopropyl-oxazolidin-2-one | BF₃·OEt₂ | 80 | 92:8 |
| (4S,5R)-N-Allyl-4-methyl-5-phenyl-oxazolidin-2-one | AlCl₃ | 72 | 88:12 |
This methodology highlights how the oxazolidinone ring, beyond simply being an appendage to a reactive vinyl group, can itself be a reactive partner in forming new heterocyclic systems.
Theoretical and Computational Studies of 5 Ethenyl 1,3 Oxazolidin 2 One
Conformational Analysis and Stability
Computational models, often employing Density Functional Theory (DFT), can predict the relative energies of different conformers. For 5-Ethenyl-1,3-oxazolidin-2-one, the two primary conformations arise from the rotation around the C5-C(ethenyl) bond. These are often referred to as the syn-periplanar and anti-periplanar conformers, where the vinyl group is oriented differently with respect to the oxazolidinone ring.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O1-C5-Cα=Cβ) | Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | 0.00 |
| Syn-periplanar | ~0° | 1.5 - 3.0 |
Note: The data presented in this table is illustrative and based on typical computational results for similar structures. Actual values may vary depending on the level of theory and basis set used.
The anti-periplanar conformer is generally predicted to be the most stable due to reduced steric hindrance between the ethenyl group and the oxazolidinone ring. The energy difference between the conformers, while small, influences the compound's reactivity and spectroscopic properties.
Electronic Structure and Reactivity Predictions
The electronic properties of this compound have been investigated using computational methods to understand its reactivity.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. bhu.ac.inchemrxiv.org In the MEP map of this compound, distinct regions of positive and negative electrostatic potential are observed.
The region around the carbonyl oxygen (C=O) exhibits a high negative potential (typically colored red or yellow), indicating its role as a primary site for electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H proton, show a positive potential (colored blue), making them susceptible to nucleophilic attack. iucr.org The π-system of the ethenyl group also contributes to the electronic landscape, showing a region of moderate negative potential.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for this compound
| Atomic Site | Predicted MEP (kcal/mol) | Reactivity Implication |
| Carbonyl Oxygen | -45 to -60 | Nucleophilic center, prone to electrophilic attack |
| N-H Proton | +30 to +50 | Electrophilic center, prone to deprotonation/nucleophilic attack |
| Ethenyl Group (π-cloud) | -15 to -25 | Site for electrophilic addition |
Note: The data presented in this table is illustrative and based on typical computational results for similar structures. Actual values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key to understanding chemical reactions.
For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the nitrogen atom and the π-bond of the ethenyl group. The LUMO, on the other hand, is generally centered on the carbonyl carbon and the ethenyl group's antibonding π* orbital.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. iucr.org A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies can quantify this gap, providing insights into the molecule's kinetic stability.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.5 to -7.5 | Nitrogen lone pair, C=C π-bond |
| LUMO | -0.5 to +0.5 | C=O π-antibonding, C=C π-antibonding |
| HOMO-LUMO Gap | 6.0 to 8.0 | Indicator of chemical reactivity |
Note: The data presented in this table is illustrative and based on typical computational results for similar structures. Actual values may vary depending on the level of theory and basis set used.
Reaction Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govdiva-portal.org This includes identifying transition states, intermediates, and the associated activation energies. For reactions involving this compound, such as cycloadditions or nucleophilic additions, computational studies can provide a detailed, step-by-step understanding of the reaction pathway. researchgate.net
For instance, in a Diels-Alder reaction where this compound acts as the dienophile, calculations can determine the preferred stereochemical outcome (endo vs. exo) by comparing the activation energies of the respective transition states. nih.gov These calculations often reveal that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net
Modeling of Spectroscopic Properties for Research Applications
Computational chemistry can accurately predict various spectroscopic properties, which aids in the characterization of this compound. Theoretical calculations of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure. acs.org
For example, calculated ¹H and ¹³C NMR chemical shifts can help assign the peaks in an experimental spectrum, especially for complex structures. mdpi.comacs.org Similarly, the calculated IR spectrum can identify characteristic vibrational modes, such as the C=O stretch of the oxazolidinone ring and the C=C stretch of the ethenyl group.
Advanced Analytical Methodologies in 5 Ethenyl 1,3 Oxazolidin 2 One Research
High-Resolution NMR Spectroscopy for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of 5-Ethenyl-1,3-oxazolidin-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of relative configurations.
In the ¹H NMR spectrum, the coupling constants (³J) between the protons on the oxazolidinone ring are particularly diagnostic. For 4,5-disubstituted oxazolidin-2-ones, a larger coupling constant is typically observed between vicinal protons in a trans configuration compared to a cis configuration. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm spatial relationships between substituents on the ring. researchgate.netresearchgate.net For instance, the observation of a NOE between the proton at C5 and a substituent at C4 would indicate a cis relationship.
The chemical shifts in ¹³C NMR are also sensitive to the stereochemistry of the molecule. The carbon signals of the substituents and the oxazolidinone ring will vary depending on their relative orientation. While specific spectral data for this compound is not widely published, the general principles can be illustrated with data from analogous structures.
Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Protons on a Substituted Oxazolidin-2-one Ring
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | 4.43–4.56 | m | - |
| H-5 | 5.55 | d | J=7.7 |
Note: Data is illustrative and based on a related anti-4-methyl-5-thien-2-yl-1,3-oxazolidin-2-one structure. researchgate.net The exact values for this compound may differ.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Substituted Oxazolidin-2-one Ring
| Carbon | Chemical Shift (ppm) |
| C-2 (C=O) | 158.7 |
| C-4 | 56.5 |
| C-5 | 81.5 |
Note: Data is illustrative and based on a related anti-4-methyl-5-thien-2-yl-1,3-oxazolidin-2-one structure. researchgate.net The exact values for this compound may differ.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to determine the elemental composition of the molecule. bioorg.org
Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for oxazolidinone derivatives. researchgate.net The fragmentation patterns observed in the mass spectrum provide valuable structural information. For oxazolidinone rings, characteristic fragmentation pathways often involve the cleavage of the bonds adjacent to the carbonyl group and the loss of small neutral molecules like CO or ethene. The fragmentation of the ethenyl substituent would also produce characteristic ions.
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of a selected precursor ion, providing more detailed structural insights. researchgate.net The breakdown routes of the protonated molecule can be rationalized to confirm the connectivity of the atoms within the this compound structure. researchgate.net
Table 3: Predicted Key Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 113 | [M]+ (Molecular Ion) |
| 85 | [M - CO]+ |
| 86 | [M - CH=CH₂]+ |
| 56 | [C₃H₄O]+ |
| 55 | [C₃H₃O]+ |
Note: This table is predictive and based on general fragmentation patterns of oxazolidinones and vinyl compounds. Actual experimental data would be required for confirmation.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis.
The technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all atoms in the molecule, providing precise bond lengths, bond angles, and torsional angles. mdpi.com To determine the absolute configuration of an enantiomerically pure compound, anomalous dispersion effects are utilized. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero for the correct enantiomer confirms the absolute configuration. researchgate.net
While a crystal structure for this compound is not publicly available, the methodology has been successfully applied to numerous other oxazolidinone derivatives to unambiguously establish their absolute stereochemistry. nih.gov
Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic techniques are essential for assessing the purity and separating the isomers of this compound. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. nih.gov
For the separation of enantiomers, chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. researchgate.nethplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of oxazolidinone enantiomers. researchgate.net The choice of mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, is crucial for achieving optimal separation. researchgate.netsigmaaldrich.com
Gas chromatography (GC) can also be used for the analysis of this compound, particularly for assessing its purity. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the compound and any impurities present.
Table 4: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Application | Stationary Phase Example | Mobile Phase Example |
| Chiral HPLC | Enantiomeric separation | Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol |
| Reversed-Phase HPLC | Purity assessment | C18 | Acetonitrile/Water |
| GC-MS | Purity assessment and impurity identification | DB-5 (or similar) | Helium (carrier gas) |
Real-Time Spectroscopic Monitoring of Polymerization Kinetics
The ethenyl group of this compound makes it a monomer for polymerization reactions. Real-time spectroscopic techniques are invaluable for monitoring the kinetics of these reactions, providing insights into the reaction rates, conversion of the monomer, and the formation of the polymer.
In-situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be used to follow the polymerization process. The disappearance of the vibrational bands associated with the C=C bond of the ethenyl group and the appearance of new bands corresponding to the polymer backbone can be monitored over time. The rate of disappearance of the monomer peak is directly proportional to the rate of polymerization.
More advanced techniques like mid-infrared (MIR) spectroscopic ellipsometry can also be applied for in-situ monitoring of polymerization processes, offering high temporal and spectral resolution. mdpi.com This method can provide information on changes in molecular structure and orientation during polymerization. mdpi.com
Emerging Research Frontiers and Future Directions for 5 Ethenyl 1,3 Oxazolidin 2 One
Development of Novel Synthetic Pathways with Enhanced Sustainability
The principles of green chemistry are increasingly guiding the development of synthetic routes for valuable chemical entities like 5-ethenyl-1,3-oxazolidin-2-one. unife.it Research is shifting away from traditional multi-step processes that often utilize hazardous reagents and generate significant waste. The focus is now on creating pathways that are more atom-economical, energy-efficient, and environmentally benign.
Key strategies for enhancing the sustainability of this compound synthesis include:
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation reduces the need for intermediate purification, minimizes solvent use, and saves time and energy. One-pot condensation and cyclization reactions are effective for synthesizing related heterocyclic scaffolds like thiazolidine-4-ones. nih.gov Efficient one-pot transformations of enantiomerically pure aziridines have been developed to produce 5-functionalized oxazolidin-2-ones. bioorg.org
Use of Greener Reagents and Catalysts: A significant advancement is the use of carbon dioxide (CO₂) as an abundant, inexpensive, and non-toxic C1 source for constructing the oxazolidinone ring. rsc.org Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ provides a direct and highly regio- and stereoselective route to 5-vinyloxazolidinones. organic-chemistry.org Other approaches utilize organocatalysts or earth-abundant metal catalysts to replace more toxic or precious metal catalysts. rsc.org
Solvent-Free and Alternative Solvent Systems: Conducting reactions in the absence of a solvent or in greener solvents (like water or bio-derived solvents) can drastically reduce the environmental footprint of a synthesis. High-yield, regioselective synthesis of oxazolidine (B1195125) derivatives has been achieved by reacting aldehydes and ketones with amino alcohols in the absence of any solvent or catalyst. acs.org
| Synthetic Strategy | Key Features | Sustainability Advantages | Example Reaction |
| Catalytic Cyclization with CO₂ | Utilizes CO₂ as a C1 building block; often catalyzed by transition metals (e.g., Pd, Ag, Cu) or organocatalysts. | Atom economy, use of a renewable and non-toxic feedstock. rsc.orgorganic-chemistry.org | 2-Vinylaziridine + CO₂ → 5-Vinyloxazolidinone. organic-chemistry.org |
| One-Pot Synthesis from Aziridines | Regioselective ring-opening of a chiral aziridine (B145994) followed by intramolecular cyclization in a single pot. | Reduced solvent waste, fewer purification steps, high efficiency. bioorg.org | Chiral 2-substituted aziridine + Acylating Agent → 5-Functionalized oxazolidin-2-one. bioorg.org |
| Solvent-Free Condensation | Reaction of precursor molecules (e.g., amino alcohols and carbonyls) without a solvent medium. | Eliminates solvent waste, simplifies product isolation. acs.orgnih.gov | Serinol + Ketone/Aldehyde → Oxazolidine derivative. acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved energy efficiency. organic-chemistry.orgnih.gov | Urea (B33335) + Ethanolamine → Oxazolidin-2-one. organic-chemistry.org |
Exploration of New Catalytic Applications
The unique structure of this compound, featuring a chiral center and a reactive vinyl group, makes it a valuable participant in modern catalytic transformations, particularly in asymmetric synthesis. The oxazolidinone ring is a well-established chiral auxiliary that can control the stereochemical outcome of reactions. acs.org
Recent research has demonstrated the use of chiral vinyl oxazolidinones as effective substrates in diastereoselective catalysis. For instance, they serve as key components in iron-catalyzed three-component cross-coupling reactions. In these transformations, the chiral oxazolidinone scaffold directs the stereoselective formation of new carbon-carbon bonds at the vinyl group, enabling the synthesis of complex molecules with high precision.
Furthermore, the vinyl group itself is a versatile handle for a wide range of catalytic reactions, including:
Asymmetric Hydrogenation: Catalytic hydrogenation of the double bond can generate a chiral ethyl substituent, with the stereochemistry guided by the existing chiral center on the oxazolidinone ring. Ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivity. rsc.org
Metathesis Reactions: The ethenyl group can participate in olefin metathesis to form larger, more complex structures.
Cycloaddition Reactions: As a dienophile or dipolarophile, the vinyl group can undergo various cycloaddition reactions to construct new ring systems.
| Catalytic System/Reaction Type | Role of this compound | Outcome |
| Iron-Catalyzed Cross-Coupling | Chiral substrate | Diastereoselective 1,2-dicarbofunctionalization of the vinyl group. |
| Asymmetric Hydrogenation | Substrate | Enantioselective synthesis of 5-ethyl-1,3-oxazolidin-2-one derivatives. rsc.org |
| Palladium-Catalyzed N-Arylation | Substrate (related oxazolidinones) | Synthesis of 3-aryl-2-oxazolidinones. organic-chemistry.org |
| Asymmetric Aldol (B89426)/Curtius Reaction | Product | Stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov |
Advanced Functional Materials Based on this compound Polymers
The polymerization of this compound and its derivatives opens pathways to a new class of functional polymers with tailored properties. These polymers are gaining attention for specialized industrial and biomedical applications. The resulting polymers, poly(vinyloxazolidinone)s, are structurally related to well-known polymers like poly(N-vinylpyrrolidone) (PVP).
A notable application is in the field of kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. Copolymers of 5-methyl-3-vinyloxazolidin-2-one with N-vinylcaprolactam have demonstrated significant performance in preventing the formation of gas hydrates in pipelines.
Drawing parallels from the closely related poly(2-oxazoline)s, which are known for their biocompatibility and tunable properties, polymers of this compound hold immense potential in the biomedical field. mdpi.comresearchgate.net Potential applications include:
Drug Delivery Systems: The polymers can be engineered to form nanoparticles or micelles for encapsulating and delivering therapeutic agents.
Hydrogels: Cross-linked networks of these polymers could form hydrogels for wound dressing, tissue engineering scaffolds, and controlled-release applications. mdpi.com
Biocompatible Coatings: These polymers could be used to coat medical devices to improve biocompatibility and reduce fouling.
| Polymer/Material Type | Monomer(s) | Key Properties | Potential Application |
| Homopolymers | This compound | Biocompatibility, tunable solubility | Drug delivery, hydrogels. mdpi.com |
| Copolymers | 5-Methyl-3-vinyloxazolidin-2-one, N-vinylcaprolactam | Gas hydrate inhibition | Oil & Gas industry. |
| Polymer Conjugates | Poly(vinyloxazolidinone) backbone | Functional side chains for targeting or imaging | Targeted drug delivery, diagnostics. |
| Biodegradable Copolymers | This compound, Poly(caprolactone) | Biodegradability, mechanical strength | Tissue engineering scaffolds. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Continuous flow reactors, particularly packed-bed or microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For example, the synthesis of oxazolidinones using CO₂ and an immobilized organocatalyst has been successfully demonstrated in a continuous flow packed-bed reactor. rsc.orgrsc.org This system allows for the catalyst to be easily retained and reused over extended periods without significant loss of activity. rsc.org
Integrating flow synthesis with automated platforms enables high-throughput screening of reaction conditions and rapid library synthesis of novel derivatives. This approach accelerates the discovery of new compounds with desired properties and optimizes synthetic routes much faster than traditional methods. The use of flow chemistry for producing marine-derived drug scaffolds showcases its power in complex molecule synthesis. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
| Heat & Mass Transfer | Often limited, potential for hot spots. | Superior due to high surface-area-to-volume ratio. | Enhanced safety, better reaction control, higher yields. rsc.orgrsc.org |
| Scalability | Difficult, requires re-optimization. | Straightforward by running the system for longer times ("scaling out"). | Faster transition from lab to production. nih.gov |
| Safety | Larger volumes of hazardous materials. | Small reactor volumes minimize risk. | Safer handling of exothermic or high-pressure reactions. rsc.org |
| Automation | Limited | Easily integrated with automated pumps, sensors, and collection systems. | High-throughput screening and library synthesis. |
Computational Design of Novel this compound Derivatives with Targeted Reactivity
Computational chemistry and in-silico modeling are becoming indispensable tools in modern drug discovery and materials science. jmchemsci.com These methods allow for the rational design of novel this compound derivatives with specific, pre-defined properties, thereby reducing the time and cost associated with experimental trial-and-error.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. scirp.org For this compound derivatives, DFT calculations can be used to:
Predict stable molecular geometries.
Calculate frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and reaction mechanisms. nih.gov
Simulate spectroscopic properties (e.g., NMR, IR) to aid in structural characterization.
Model transition states to elucidate catalytic cycles and predict reaction outcomes. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that influence a desired outcome (e.g., antibacterial potency), QSAR models can guide the design of new, more effective derivatives. For the oxazolidinone class of antibiotics, computational design strategies have been employed to create novel C-ring substructures that enhance antibacterial activity. nih.gov
These computational approaches enable the pre-screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This synergy between computational design and experimental validation accelerates the discovery of next-generation materials and therapeutics based on this versatile scaffold.
| Computational Method | Application for this compound Derivatives | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. | Understanding of chemical reactivity, reaction mechanisms, molecular stability. scirp.orgnih.gov |
| Molecular Docking | Simulating the binding of derivatives to a biological target (e.g., a bacterial ribosome). | Prediction of binding affinity and mode of action, guiding design of potent inhibitors. scirp.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that link structural features to biological activity. | Identification of key molecular descriptors for targeted activity, prediction of potency for new designs. nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness and potential pharmacokinetic issues. scirp.org |
Q & A
Q. What are the established synthetic routes for 5-Ethenyl-1,3-oxazolidin-2-one, and how are reaction parameters optimized?
- Methodological Answer : Two primary methods are reported:
- Enzymatic Synthesis : Immobilized lipases catalyze the reaction between 2-aminoalcohols and dimethyl carbonate. Kinetic modeling (e.g., Langmuir-Hinshelwood mechanism) is used to optimize reaction rates and selectivity. Key parameters include enzyme loading (10–15 wt%), temperature (60–80°C), and substrate molar ratios .
- Electrochemical Synthesis : Direct electrolysis of acetylenic amines in MeCN/Et4NPF6 under CO2 bubbling yields 5-methylene derivatives. Yields (>80%) depend on amine structure, CO2 pressure (1–3 atm), and electrolysis time (2–4 hours) .
Optimization involves monitoring via IR spectroscopy (C=O stretch at ~1749 cm⁻¹) and NMR for regioselectivity .
Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound derivatives?
- Methodological Answer :
- Structure Solution : SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are used to resolve crystal structures. Space group assignments (e.g., orthorhombic P2₁2₁2₁) and thermal displacement parameters validate molecular geometry .
- Visualization : ORTEP-3 generates thermal ellipsoid plots (50% probability level) to illustrate bond lengths, angles, and torsional conformations .
Example: A derivative crystallized with a = 6.1605 Å, b = 11.8490 Å, c = 15.3861 Å confirmed the (4R,5S) configuration .
Advanced Research Questions
Q. How can experimental design address contradictions in reactivity data for this compound under varying catalytic systems?
- Methodological Answer :
- Comparative Kinetic Studies : Analyze competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) using time-resolved FTIR or HPLC. For instance, titanium enolates exhibit biradical reactivity (EPR-detectable triplet states) that may conflict with classical ionic mechanisms .
- Control Experiments : Use deuterated solvents or radical traps (e.g., TEMPO) to isolate intermediates. For example, trapping Ti(III) species clarifies discrepancies in enantioselective hydroxymethylation yields .
Q. What strategies resolve challenges in immobilizing this compound derivatives onto solid supports for asymmetric catalysis?
- Methodological Answer :
- Linker Selection : Attach via phenolic hydroxyl groups (e.g., Wang resin) using Mitsunobu coupling (DIAD, triphenylphosphine) or nucleophilic displacement (NaH/DMF). Loading efficiency (85–98%) is quantified by IR or elemental analysis .
- Stability Testing : Monitor leaching under reflux conditions (e.g., THF, 60°C) via ICP-MS for metal catalysts or LC-MS for organic auxiliaries .
Q. How are computational methods integrated to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-5 ethenyl group exhibits high HOMO density, favoring [2+2] cycloadditions .
- MD Simulations : Assess solvent effects (e.g., acetonitrile vs. DMF) on transition-state stabilization using AMBER or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
